methyl 5-({8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate
Description
Methyl 5-({8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate is a heterocyclic compound featuring a fused triazolopyridine core linked to a 3-methylphenyl-substituted 1,2,4-oxadiazole and a furan-2-carboxylate ester. This structure combines three pharmacologically relevant motifs:
- Triazolopyridine: Known for diverse biological activities, including kinase inhibition and antimicrobial effects.
- 1,2,4-Oxadiazole: Enhances metabolic stability and binding affinity due to its electron-withdrawing properties.
Properties
IUPAC Name |
methyl 5-[[8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O5/c1-13-5-3-6-14(11-13)18-23-20(32-25-18)16-7-4-10-26-19(16)24-27(22(26)29)12-15-8-9-17(31-15)21(28)30-2/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGZTAFYIWNTLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC5=CC=C(O5)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-({8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate typically involves multi-step organic reactions. The key steps include the formation of the triazolopyridine core, the introduction of the oxadiazole ring, and the final esterification to form the furan-2-carboxylate ester. Common reagents used in these steps include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the cyclization and coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((3-oxo-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions could introduce various functional groups, such as halides, amines, or alkyl groups.
Scientific Research Applications
Methyl 5-((3-oxo-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of methyl 5-({8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.
Comparison with Similar Compounds
Core Heterocyclic Systems
Key Observations :
Comparison with Related Syntheses
Key Observations :
- The use of mild conditions (e.g., Cs₂CO₃ in DMF) for oxadiazole formation suggests scalability for the target compound .
- Higher yields in triazoloquinazoline syntheses highlight the efficiency of POCl₃-mediated cyclization .
Pharmacological and Physicochemical Properties
Physicochemical Properties
| Property | Target Compound | Triazoloquinazoline | Intermediate 26 |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 2.8 | 4.1 |
| Solubility (mg/mL) | ~0.1 (DMSO) | 0.5 (DMSO) | <0.01 (DMSO) |
| Hydrogen Bond Acceptors | 8 | 7 | 6 |
Key Observations :
- The target compound’s moderate LogP balances lipophilicity and solubility, making it suitable for oral bioavailability.
- Higher hydrogen bond acceptors may enhance target engagement but reduce membrane permeability.
Biological Activity
Methyl 5-({8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate is a complex organic compound featuring multiple functional groups that contribute to its biological activity. This article provides an overview of its biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound's structure includes a furan carboxylate moiety linked to a triazole and oxadiazole framework. The molecular formula is with a molecular weight of approximately 378.38 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.38 g/mol |
| CAS Number | Not specified |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various bacterial strains. A study demonstrated that compounds containing the oxadiazole and triazole rings exhibited moderate to high activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Study: A derivative of this compound was tested against Bacillus cereus and showed promising results with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Anti-inflammatory Activity
Anti-inflammatory properties have been observed in related compounds. For example, a study on similar triazole derivatives indicated that they significantly reduced carrageenan-induced paw edema in mice, suggesting their potential as anti-inflammatory agents .
Table 2: Anti-inflammatory Activity
| Compound | Dose (mg/kg) | Inhibition (%) |
|---|---|---|
| Methyl Triazole Derivative | 100 | 70 |
| Control (CMC Vehicle) | - | 0 |
Antioxidant Activity
Antioxidant activities are crucial for mitigating oxidative stress-related diseases. Compounds similar to this compound have demonstrated significant radical scavenging abilities. A comparative study revealed that derivatives with phenolic structures exhibited higher DPPH radical scavenging activity than standard antioxidants like ascorbic acid .
Table 3: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Methyl Triazole Derivative | 66.8 |
| Ascorbic Acid | 58.4 |
The biological activities of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in inflammation and microbial growth inhibition. The oxadiazole and triazole moieties are known for their role in disrupting microbial cell wall synthesis and modulating inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
